molecular formula C15H16N2O5S B3604903 1-[(2-oxo-2H-chromen-6-yl)sulfonyl]-4-piperidinecarboxamide

1-[(2-oxo-2H-chromen-6-yl)sulfonyl]-4-piperidinecarboxamide

Cat. No. B3604903
M. Wt: 336.4 g/mol
InChI Key: IEOZOGFMQQXECQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-oxo-2H-chromen-6-yl)sulfonyl]-4-piperidinecarboxamide, also known as OC-2, is a small molecule that has been widely used in scientific research. It belongs to the class of sulfonyl-containing compounds and has been shown to have various biological activities.

Mechanism of Action

The mechanism of action of 1-[(2-oxo-2H-chromen-6-yl)sulfonyl]-4-piperidinecarboxamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), histone deacetylase (HDAC), and protein tyrosine phosphatase 1B (PTP1B). It has also been shown to activate the transcription factor nuclear factor kappa B (NF-κB).
Biochemical and physiological effects:
1-[(2-oxo-2H-chromen-6-yl)sulfonyl]-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandin E2 (PGE2), which is a mediator of inflammation. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit the replication of several viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(2-oxo-2H-chromen-6-yl)sulfonyl]-4-piperidinecarboxamide in lab experiments is its high potency. It has been shown to be effective at low concentrations, which makes it a useful tool for studying biological processes. However, one of the limitations of using 1-[(2-oxo-2H-chromen-6-yl)sulfonyl]-4-piperidinecarboxamide is its potential toxicity. It has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-[(2-oxo-2H-chromen-6-yl)sulfonyl]-4-piperidinecarboxamide. One direction is to further investigate its mechanism of action. Understanding how 1-[(2-oxo-2H-chromen-6-yl)sulfonyl]-4-piperidinecarboxamide interacts with its targets can provide insight into its biological activities and potential therapeutic uses. Another direction is to explore its potential as a drug candidate. 1-[(2-oxo-2H-chromen-6-yl)sulfonyl]-4-piperidinecarboxamide has shown promise as a potential anti-cancer and anti-viral agent, and further studies are needed to evaluate its safety and efficacy in humans. Finally, future studies could focus on developing new derivatives of 1-[(2-oxo-2H-chromen-6-yl)sulfonyl]-4-piperidinecarboxamide with improved potency and selectivity for specific targets.

Scientific Research Applications

1-[(2-oxo-2H-chromen-6-yl)sulfonyl]-4-piperidinecarboxamide has been widely used in scientific research due to its various biological activities. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral activities. It has also been used as a probe to study the structure and function of proteins.

properties

IUPAC Name

1-(2-oxochromen-6-yl)sulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c16-15(19)10-5-7-17(8-6-10)23(20,21)12-2-3-13-11(9-12)1-4-14(18)22-13/h1-4,9-10H,5-8H2,(H2,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOZOGFMQQXECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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